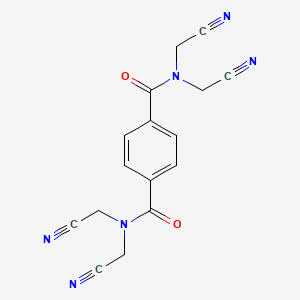

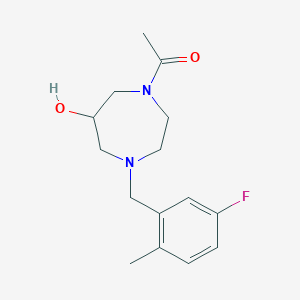

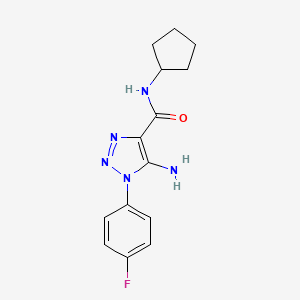

![molecular formula C19H25NO4 B5565680 N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)

N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide" belongs to a class of chemicals known for their diverse pharmacological and biochemical properties. Studies on related compounds, such as benzofurans and carboxamides, have highlighted their potential in various applications, including medicinal chemistry and material science due to their unique structural features and reactivity patterns.

Synthesis Analysis

Synthetic strategies for related compounds often involve multi-step organic reactions, starting from readily available substrates. For example, the synthesis of benzofuran derivatives can include steps such as cyclization, oxidation, and functional group transformations. Techniques like reductive cyclization have been employed for constructing similar complex molecules, providing insights into potential synthesis pathways for the target compound (Bhaskar et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis of Cyclopenta[b]benzofuran Derivatives

Research on the synthesis of cyclopenta[b]benzofuran derivatives from 3-substituted coumarins has been explored. One study demonstrated a one-step synthesis process yielding novel tricyclic products, such as ethyl (3aR*, 8bS*)-3a,8b-dihydro-3-hydroxy-1H-cyclopenta[b]benzofuran-2-carboxylate, indicating the potential for creating structurally complex molecules from simpler precursors for various scientific applications (Yamashita et al., 1995).

Development of Benzofuran Derivatives as Anti-Inflammatory and Analgesic Agents

Another area of research involves the synthesis of benzofuran derivatives for potential anti-inflammatory and analgesic applications. A study synthesized novel benzofuran compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest that structurally related benzofuran derivatives could serve as a basis for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Exploration of Benzofuran Derivatives for HIV-1 and HIV-2 Inhibition

Research into benzofuran derivatives also includes their potential application in inhibiting HIV-1 and HIV-2 replication. A study on new benzofuran derivatives, such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, demonstrated the ability to inhibit HIV replication in cell culture, indicating the potential for these compounds in antiviral research (Mubarak et al., 2007).

Inhibitory Activities of Benzofuran Hydroxamic Acids

The synthesis and evaluation of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors represent another area of scientific research application. These compounds, serving as rigid analogs of simple phenyl hydroxamates, have shown potent in vitro and in vivo inhibitory activities, suggesting their potential in developing treatments for diseases associated with 5-lipoxygenase activity (Ohemeng et al., 1994).

Propiedades

IUPAC Name |

N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13-15-7-6-14(23-3)12-16(15)24-17(13)18(21)20(2)11-10-19(22)8-4-5-9-19/h6-7,12,22H,4-5,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDHKGBICJQGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CCC3(CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

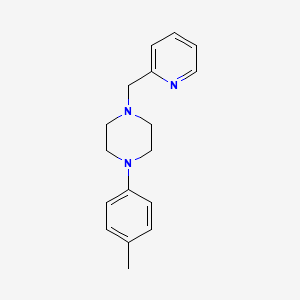

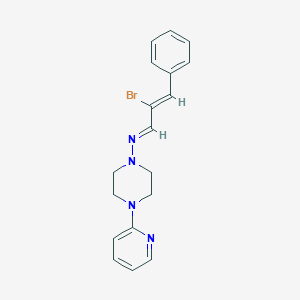

![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

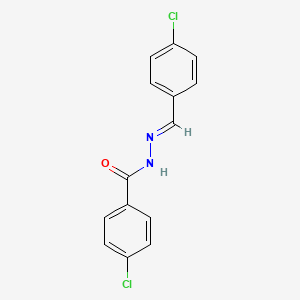

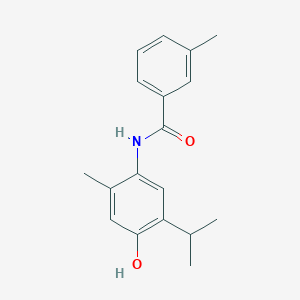

![methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)

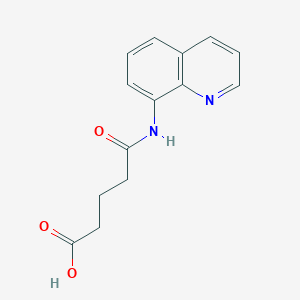

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

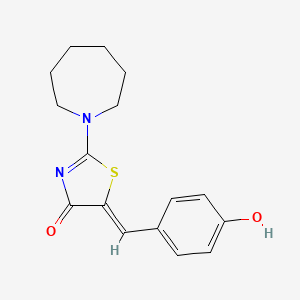

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)